molecular formula C6H12Cl2O2 B156410 1,1-Dichloro-2,2-diethoxyethane CAS No. 619-33-0

1,1-Dichloro-2,2-diethoxyethane

Cat. No. B156410
CAS RN: 619-33-0
M. Wt: 187.06 g/mol
InChI Key: CDHLQZJRWKQATP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,1-Dichloro-2,2-diethoxyethane is C6H12Cl2O2 . Its structure includes two ethoxy groups attached to a central carbon atom, which is also bonded to two chlorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of 1,1-Dichloro-2,2-diethoxyethane is 187.06 g/mol . It has a XLogP3-AA value of 2.2, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass is 186.0214350 g/mol .

properties

IUPAC Name

1,1-dichloro-2,2-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHLQZJRWKQATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060700
Record name 1,1-Dichloro-2,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dichloro-2,2-diethoxyethane

CAS RN

619-33-0
Record name Dichloroacetaldehyde diethyl acetal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dichloro-2,2-diethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dichloro-2,2-diethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichloro-2,2-diethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.630
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Kankaanpera, P Salomaa, P Juhala… - Journal of the …, 1973 - ACS Publications
Rates of transacetalization of diethyl acetals in ethanoland those of formation of vinyl ethers from acetals have been measured using carbon-14 and tritium labeling. Combining the …
Number of citations: 19 pubs.acs.org
J Schwarzbauer, M Ricking - Environmental science and pollution …, 2010 - Springer
Background, aim, and scope Building up a comprehensive accurate monitoring program requires the knowledge on the contamination in principal, complemented by detailed …
Number of citations: 65 link.springer.com
S Franke, N Heinzel, M Specht… - Acta hydrochimica et …, 2005 - Wiley Online Library
The flood disaster along the Elbe and Mulde rivers in summer 2002 not only caused acute damage; in addition, it increased the risk of long‐term release of pollutants. The area of the …
Number of citations: 24 onlinelibrary.wiley.com
MR Crampton, SD Lord - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The reaction of ammonia with propanal in acetonitrile produces the hexahydrotriazine, 1, in good yield. The corresponding reaction of chloroethanal yields the cyclic trimer 16 but only in …
Number of citations: 21 pubs.rsc.org
CB de Sousa, KN Gangadhar, J Macridachis… - Tetrahedron …, 2017 - Elsevier
Cystoseira (Sargassaceae) is a genus of marine brown algae composed of about 40 species, which is distributed along the Eastern Atlantic and Mediterranean coasts. The biological …
Number of citations: 57 www.sciencedirect.com
C Meinert, E Schymanski, E Küster, R Kühne… - … Science and Pollution …, 2010 - Springer
Background, aim and scope The importance of groundwater for human life cannot be overemphasised. Besides fulfilling essential ecological functions, it is a major source of drinking …
Number of citations: 33 link.springer.com
S El Amrani Zerrifi, F El Khalloufi, R Mugani… - Toxins, 2020 - mdpi.com
The application of natural compounds extracted from seaweeds is a promising eco-friendly alternative solution for harmful algae control in aquatic ecosystems. In the present study, the …
Number of citations: 13 www.mdpi.com
S Coffey - 2016 - books.google.com
Rodd’s Chemistry of Carbon Compounds, Second Edition, Volume I: Aliphatic Compounds, Part C: Monocarbonyl Derivatives of Aliphatic Hydrocarbons, Analogues and Derivatives …
Number of citations: 0 books.google.com
CAFB Sousa - 2017 - sapientia.ualg.pt
This thesis aimed to identify Cystoseira macroalgae compounds displaying antileishmanial activity. Concerning the need to ensure the identification of the samples used for the drug …
Number of citations: 3 sapientia.ualg.pt
Kamenarska, F Yalçın, T Ersöz, İ Çaliş… - … für Naturforschung C, 2002 - degruyter.com
The chemical composition of the brown alga Cystoseira crinita Bory from the Eastern Mediterranean was investigated. Fourteen sterols have been identified, five of them for the first time …
Number of citations: 46 www.degruyter.com

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